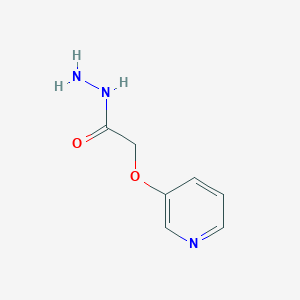

2-(Pyridin-3-yloxy)acetohydrazide

概要

説明

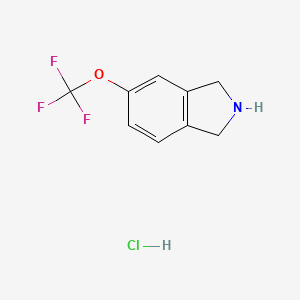

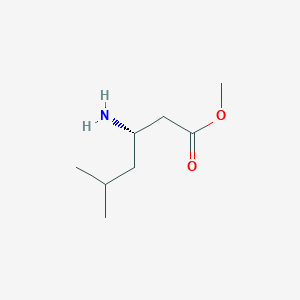

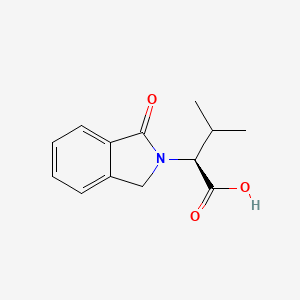

“2-(Pyridin-3-yloxy)acetohydrazide” is a chemical compound with the molecular formula C7H9N3O2 . It is used as a raw material for fine chemicals, organic intermediate, and pharmaceutical intermediate .

Synthesis Analysis

The synthesis of “2-(Pyridin-3-yloxy)acetohydrazide” involves several steps. A Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-yloxy)acetohydrazide” is characterized by various types of descriptors like topological, spatial, thermodynamic, and electronic properties . The structure is also influenced by the presence of an intra-molecular hydrogen bonding interaction .Chemical Reactions Analysis

The chemical reactions involving “2-(Pyridin-3-yloxy)acetohydrazide” are complex and involve multiple steps. For instance, a new series of pyrazole, bipyridine, N-amide derivatives, and Schiff bases was synthesized using this compound as a starting material .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-3-yloxy)acetohydrazide” include its melting point, boiling point, density, molecular formula, and molecular weight . These properties are crucial in determining its reactivity and stability.科学的研究の応用

DNA-binding and Antioxidant Properties

2-(Pyridin-3-yloxy)acetohydrazide (L3) and its derivatives have been utilized in the synthesis of copper complexes. These complexes exhibit notable DNA-binding properties and antioxidant activities. The study by Reddy et al. (2016) demonstrated that these complexes bind avidly to calf thymus DNA and show significant antioxidant properties, with [Cu(L4)2] displaying the highest activity (Reddy, S. R., Manabolu, S. B., Shaik, M., & Raja, P. K., 2016).

Synthesis of Novel Compounds

2-(Pyridin-3-yloxy)acetohydrazide is instrumental in the creation of various novel compounds. Alonso et al. (1990) explored its reaction with unsaturated diketones, leading to the formation of 1,2-diazepinones and pyrazolo[3,4-b]pyridines (Alonso, P., Martin-Leon, N., Quinteiro, M., Seoane, C., & Soto, J., 1990).

Synthesis of Metal Complexes

Bayan Al-Kilany and M. Al-Khuder (2017) reported the use of 2-(Pyridin-3-yloxy)acetohydrazide in synthesizing complexes with transition metals like cobalt, chromium, and iron. These complexes were characterized using FT-IR and U.V.–visible spectroscopy (Al-Kilany, B., & Al-Khuder, M., 2017).

Antimicrobial and Antifungal Activities

2-(Pyridin-3-yloxy)acetohydrazide derivatives have been studied for their antimicrobial potential. Meshcheryakova et al. (2021) synthesized derivatives that exhibited significant antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents (Meshcheryakova, S., Shumadalova, A., Beylerli, O., & Gareev, I., 2021).

Ultrasonic Synthesis and Nonlinear Optical Properties

Khalid et al. (2021) focused on the ultrasonic synthesis of pyridine-based hydrazone derivatives, including those involving 2-(Pyridin-3-yloxy)acetohydrazide. Their study included density functional theory analyses, revealing notable nonlinear optical properties and providing insights into molecular interactions (Khalid, M., Ali, A., Asim, S., Tahir, M., Khan, M. U., Vieira, L., Torre, A. F., & Usman, M., 2021).

作用機序

Target of Action

The primary target of 2-(Pyridin-3-yloxy)acetohydrazide is the PIM-1 kinase . PIM-1 kinase is a type of enzyme that plays a crucial role in cell survival, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it a promising target for cancer treatment .

Mode of Action

2-(Pyridin-3-yloxy)acetohydrazide interacts with its target, PIM-1 kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in cell survival and proliferation . The compound exhibits potent PIM-1 inhibition activity, with an IC50 value of 14.3 nM, which is comparable to the known PIM-1 inhibitor, Staurosporine .

Biochemical Pathways

PIM-1 kinase is known to regulate several signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth .

Result of Action

The inhibition of PIM-1 kinase by 2-(Pyridin-3-yloxy)acetohydrazide leads to significant cellular effects. Specifically, the compound has been shown to activate apoptotic cell death in MCF-7 cells, a type of breast cancer cell line . It increases the cell population by total apoptosis by 33.43% and arrests the cell cycle at the S-phase . Furthermore, it has been shown to inhibit tumor growth by 42.1% in solid tumors in mice .

Safety and Hazards

将来の方向性

The future directions for “2-(Pyridin-3-yloxy)acetohydrazide” could involve further exploration of its potential biological activities. For instance, it has been suggested that modulation of the molecular connectivity indices, energy of the lowest unoccupied molecular orbital, accessible surface area, and moment of inertia of the analogs could optimize the antibacterial activity .

特性

IUPAC Name |

2-pyridin-3-yloxyacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-10-7(11)5-12-6-2-1-3-9-4-6/h1-4H,5,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWBJAWTESSUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yloxy)acetohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

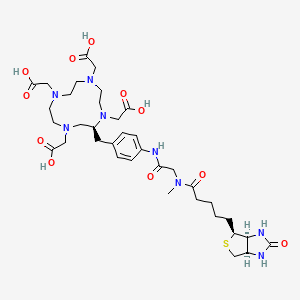

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B3110943.png)